6-iodo-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-(2-methylphenyl)quinazolin-4(3H)-one
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Overview
Description
6-IODO-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 6-IODO-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE, typically involves multi-step organic reactions. One common method involves the condensation of an indole derivative with an appropriate aldehyde or ketone, followed by cyclization and iodination steps . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-IODO-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted quinazoline and dihydroquinazoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
6-IODO-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-IODO-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological functions.
Rutaecarpine: An alkaloid with a similar quinazoline structure but different pharmacological properties.
Imidazole derivatives: Compounds with a similar heterocyclic structure but different chemical and biological activities.
Uniqueness
6-IODO-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of indole and quinazoline structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C26H20IN3O |
---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
6-iodo-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C26H20IN3O/c1-16-7-3-6-10-24(16)30-25(29-23-13-11-18(27)15-21(23)26(30)31)14-12-19-17(2)28-22-9-5-4-8-20(19)22/h3-15,28H,1-2H3/b14-12+ |
InChI Key |
BEXCXHRMCQLZKR-WYMLVPIESA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=C(NC5=CC=CC=C54)C |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=C(NC5=CC=CC=C54)C |
Origin of Product |
United States |
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